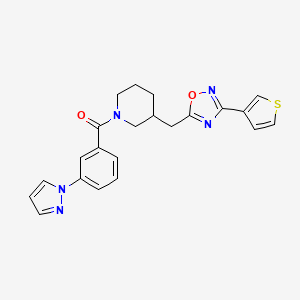

![molecular formula C21H20N2O3S B2832980 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide CAS No. 683265-54-5](/img/structure/B2832980.png)

4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

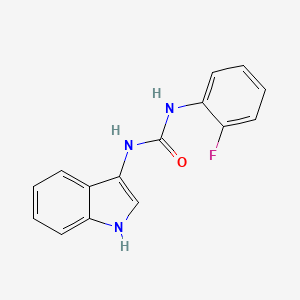

The synthesis of “4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide” involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, which is then reacted with benzyl sulfamide to form an intermediate. This intermediate is then reacted with 9,10-anthraquinone-1,4-dione or anthracene-9,10-dione to form "4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide".Molecular Structure Analysis

The molecular structure of “4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C29H22N2O5S, and the average mass is 510.56 Da.Aplicaciones Científicas De Investigación

Synthesis and Characterization

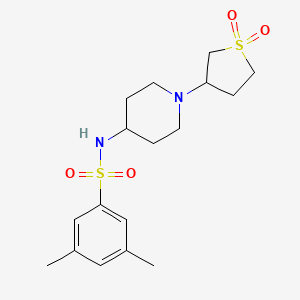

- Synthesis Techniques : Compounds related to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide, such as various sulfanilamide derivatives, have been synthesized and characterized using techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These studies offer insights into the molecular structures and properties of these compounds (Lahtinen et al., 2014).

Biological Evaluation and Potential Applications

- Carbonic Anhydrase Inhibition : Derivatives of 4-substituted benzenesulfonamides, including those with structures similar to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide, have been evaluated for inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Abdel-Aziz et al., 2019).

Advanced Materials and Polymers

- Polyimide Synthesis : Research has been conducted on novel polyimides based on flexible diamines, including those with sulfone, ether, and amide structures similar to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide. These studies contribute to the development of new materials with potential applications in various industries (Mehdipour‐Ataei et al., 2004).

Anticancer Activity

- Anticancer Potential : Certain derivatives of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide have been evaluated for their cytotoxic activity against cancer cell lines. This research is pivotal in the search for new anticancer agents (Ravichandiran et al., 2019).

Chemical Reactions and Processes

- Chemical Synthesis and Reactions : Studies have been conducted on the reactions of similar compounds under various conditions, contributing to the understanding of their chemical behavior and potential applications in synthesis processes (O'Conner & Ramage, 1977).

Mecanismo De Acción

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide’s action would depend on the specific context. By inhibiting Carbonic Anhydrase 2, it could potentially disrupt normal cellular processes that depend on the enzyme’s activity .

Propiedades

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-23(16-17-8-4-2-5-9-17)27(25,26)20-14-12-18(13-15-20)21(24)22-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMYHHMVZQEMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)